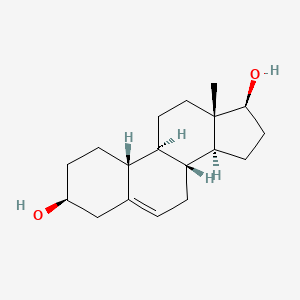

19-Nor-5-androstenediol

Vue d'ensemble

Description

C'est un dérivé de la 19-nortestostérone (nandrolone) et agit comme une prohormone androgène de la nandrolone et d'autres 19-norandrostanes . Ce composé a été commercialisé autrefois comme complément nutritionnel, mais il est depuis interdit dans le sport et classé comme substance contrôlée dans de nombreux pays .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse du 19-Nor-5-androstenediol implique généralement la modification chimique de la 19-nortestostérone. Une méthode courante consiste à réduire la 19-nor-5-androstènedione à l'aide d'agents réducteurs spécifiques tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium dans des conditions contrôlées .

Méthodes de production industrielle : La production industrielle du this compound implique une synthèse chimique à grande échelle utilisant des techniques de réduction similaires. Le processus est optimisé pour le rendement et la pureté, impliquant souvent plusieurs étapes de purification telles que la recristallisation et la chromatographie pour s'assurer que le produit final répond aux normes pharmaceutiques .

Types de Réactions :

Oxydation : Le this compound peut subir des réactions d'oxydation pour former la 19-nor-5-androstènedione.

Réduction : Il peut être réduit pour former divers 19-norandrostanes.

Substitution : Les groupes hydroxyle aux positions 3 et 17 peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et Conditions Communs :

Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les conditions varient en fonction de la substitution souhaitée, mais impliquent souvent une catalyse acide ou basique.

Principaux Produits :

Oxydation : 19-nor-5-androstènedione.

Réduction : Divers 19-norandrostanes.

Substitution : Dérivés avec des groupes fonctionnels modifiés aux positions 3 et 17.

4. Applications de la Recherche Scientifique

Chimie : Le this compound est utilisé en chimie organique synthétique comme précurseur pour la synthèse d'autres stéroïdes et analogues stéroïdiens .

Biologie et Médecine : En recherche biologique, il est étudié pour ses propriétés anaboliques et androgènes. Il a été étudié pour des utilisations thérapeutiques potentielles dans les maladies de fonte musculaire et la thérapie de remplacement hormonal .

Industrie : Bien que son utilisation dans l'industrie soit limitée en raison des restrictions réglementaires, il a été exploré dans le développement de suppléments améliorant les performances avant d'être interdit .

5. Mécanisme d'Action

Le this compound exerce ses effets en agissant comme une prohormone, qui est convertie en nandrolone dans l'organisme. La nandrolone se lie ensuite aux récepteurs des androgènes, influençant l'expression des gènes et favorisant les effets anaboliques tels que la croissance musculaire et l'augmentation de la production de globules rouges . Les voies moléculaires impliquées comprennent l'activation de la transcription médiée par les récepteurs des androgènes et la synthèse protéique subséquente .

Composés Similaires :

19-Nor-5-androstènedione : Une autre prohormone de la nandrolone avec des propriétés anaboliques similaires.

19-Nortestostérone (Nandrolone) : La forme active en laquelle le this compound est converti.

Déhydroépiandrostérone (DHEA) : Un stéroïde précurseur avec des effets biologiques plus larges mais moins de spécificité pour l'activité androgène.

Unicité : Le this compound est unique en sa conversion spécifique en nandrolone, fournissant des effets anaboliques ciblés avec potentiellement moins d'effets secondaires par rapport aux autres stéroïdes anabolisants .

Applications De Recherche Scientifique

Anabolic Properties and Clinical Applications

19-Nor-5-androstenediol is primarily recognized for its anabolic effects, making it a subject of interest in various medical treatments. Its applications include:

- Muscle Wasting Disorders : this compound is utilized in the treatment of conditions that cause muscle wasting, such as cancer cachexia and chronic obstructive pulmonary disease (COPD). Studies suggest that anabolic steroids can help improve muscle mass and strength in these patients .

- Osteoporosis : The compound has been investigated for its potential to enhance bone density. Anabolic steroids like nandrolone have shown effectiveness in preventing bone loss and promoting bone formation, making this compound a candidate for osteoporosis treatment .

- Post-Surgical Recovery : Its use has been explored in enhancing recovery following surgery or trauma. Anabolic agents can aid in tissue repair and recovery by promoting protein synthesis and muscle regeneration .

- Male Fertility Control : Research indicates potential applications in male fertility management, where anabolic steroids may play a role in regulating hormonal balance and improving sperm production .

Performance Enhancement and Doping

In the realm of sports, this compound has been scrutinized for its performance-enhancing capabilities:

- Athletic Performance : Athletes have used this compound to increase muscle strength and mass, improve recovery times, and enhance overall athletic performance. However, its use is controversial due to the associated health risks and ethical concerns regarding doping .

- Doping Violations : The detection of 19-norandrosterone (a metabolite of nandrolone) in urine samples has led to numerous doping violations. Studies have shown that even trace amounts can result from the consumption of contaminated supplements or the direct use of anabolic steroids .

Detection and Analysis

The analysis of this compound and its metabolites is crucial for anti-doping efforts:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is employed to detect 19-norandrosterone levels in urine, allowing for the differentiation between endogenous production and exogenous administration. The ability to identify low concentrations enhances the reliability of doping tests .

- Endogenous vs. Exogenous Sources : Research has established methods to determine whether detected metabolites originated from endogenous production or external sources, which is vital for accurate doping control .

Case Studies

Several studies illustrate the clinical applications and implications of this compound:

Mécanisme D'action

19-Nor-5-androstenediol exerts its effects by acting as a prohormone, which is converted into nandrolone in the body. Nandrolone then binds to androgen receptors, influencing gene expression and promoting anabolic effects such as muscle growth and increased red blood cell production . The molecular pathways involved include the activation of androgen receptor-mediated transcription and subsequent protein synthesis .

Comparaison Avec Des Composés Similaires

19-Nor-5-androstenedione: Another prohormone of nandrolone with similar anabolic properties.

19-Nortestosterone (Nandrolone): The active form into which 19-Nor-5-androstenediol is converted.

Dehydroepiandrosterone (DHEA): A precursor steroid with broader biological effects but less specificity for androgenic activity.

Uniqueness: this compound is unique in its specific conversion to nandrolone, providing targeted anabolic effects with potentially fewer side effects compared to other anabolic steroids .

Activité Biologique

19-Nor-5-androstenediol, a derivative of the steroid hormone androstenedione, is recognized for its potential anabolic and androgenic activities. As a prohormone, it is often discussed in the context of athletic performance enhancement and its implications in doping regulations. This article delves into the biological activity of this compound, examining its effects on muscle growth, hormonal interactions, and clinical applications.

Anabolic and Androgenic Effects

Research indicates that this compound exhibits anabolic properties that can stimulate skeletal muscle growth. A study involving orchiectomized rats demonstrated that subcutaneous administration of this compound led to significant increases in muscle mass while exhibiting only weak androgenic activity. In contrast, oral administration was found to be less effective for muscle growth and may even lead to a reduction in body weight at higher doses .

The anabolic effects of this compound are believed to result from its conversion to nandrolone, a potent anabolic steroid. This conversion occurs regardless of the administration route (oral or subcutaneous), but the effectiveness varies significantly. The compound's action on androgen receptors influences protein synthesis and muscle hypertrophy while minimizing androgenic side effects .

Neuroprotective Properties

In addition to its anabolic effects, this compound has been studied for its neuroprotective properties . It has been shown to inhibit neurotoxic actions induced by NMDA receptors and reduce oxidative stress markers such as TNFα and IL-6. This suggests potential therapeutic applications in neurodegenerative conditions .

Use in Sports Medicine

Due to its anabolic properties, this compound has been investigated for its role in enhancing athletic performance. However, its detection in urine samples poses challenges for athletes due to doping regulations. Studies have shown that even trace amounts can lead to positive tests for nandrolone metabolites, raising concerns about contamination in dietary supplements .

Potential Therapeutic Uses

Beyond sports performance, this compound has been explored for various medical applications, including:

- Male fertility : Investigations into its use for male infertility treatments.

- Aplastic anemia : Exploring its potential benefits in patients undergoing hemodialysis or suffering from aplastic anemia .

Case Studies

Several case studies highlight the implications of this compound usage:

- Athletic Doping Cases : Documented instances where athletes tested positive for nandrolone metabolites after using contaminated supplements containing this compound.

- Clinical Trials : Research trials assessing the efficacy of this compound in improving muscle mass in patients with muscle wasting conditions.

Table 1: Anabolic vs. Androgenic Activity of this compound

| Administration Route | Anabolic Activity | Androgenic Activity | Observations |

|---|---|---|---|

| Subcutaneous | High | Low | Significant muscle growth observed |

| Oral | Low | Low | Ineffective for muscle gain; potential weight loss |

Table 2: Neuroprotective Effects of this compound

| Effect | Concentration (µM) | Outcome |

|---|---|---|

| NMDA-induced neurotoxicity | 10 | Reduced neurotoxicity |

| TNFα and IL-6 levels | 0.1 - 100 | Decreased serum concentration |

| Apoptosis | - | Decreased apoptosis rates |

Analyse Des Réactions Chimiques

Synthetic Routes and Conditions

The synthesis can be optimized for yield and purity, often requiring multiple purification steps such as recrystallization and chromatography. The following table outlines common reagents and conditions used in the synthesis of 19-Nor-5-androstenediol:

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Reduction | Sodium Borohydride | Anhydrous conditions |

| Lithium Aluminum Hydride | Controlled temperature | |

| Oxidation | Potassium Permanganate | Acidic medium |

| Chromium Trioxide | Aqueous conditions | |

| Substitution | Acid/Base Catalysis | Varies based on substituent |

Oxidation Reactions

This compound can undergo oxidation to form 19-nor-5-androstenedione. This reaction typically utilizes strong oxidizing agents like potassium permanganate or chromium trioxide.

Chemical Reaction:

Reduction Reactions

Conversely, it can be reduced to yield various derivatives of 19-norandrostanes, which are structurally modified forms of the compound.

Chemical Reaction:

Substitution Reactions

The hydroxyl groups at positions 3 and 17 can be substituted with different functional groups under specific conditions, leading to a variety of derivatives that may exhibit altered biological activities.

Biological Implications and Mechanism of Action

This compound acts as a prohormone, converting into nandrolone within the body. This conversion is significant for its anabolic effects, which include muscle growth and increased red blood cell production through binding to androgen receptors.

Metabolism and Excretion

The metabolism of this compound involves several enzymatic reactions:

-

Phase I Metabolism: Involves reduction by enzymes such as 5α-reductase and hydroxysteroid dehydrogenases.

-

Phase II Metabolism: Conjugation with glucuronic acid or sulfate for excretion.

The metabolites formed include:

-

19-norandrosterone (3α-hydroxy-5α-androstan-17-one)

-

19-noretiocholanolone (3α-hydroxy-5β-androstan-17-one)

These metabolites are crucial for doping tests in sports due to their distinct profiles in urine samples .

Propriétés

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,4,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,12-17,19-20H,3-10H2,1H3/t12-,13-,14+,15+,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUQRXPUVKXAIO-XFUVECHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(CC4=CCC3C1CCC2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CC[C@@H](CC4=CC[C@H]3[C@@H]1CC[C@@H]2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70703096 | |

| Record name | 19-Nor-5-androstenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 19-Nor-5-androstenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25975-59-1 | |

| Record name | 19-Nor-5-androstenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25975-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-Nor-5-androstenediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025975591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Nor-5-androstenediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01455 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 19-Nor-5-androstenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70703096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-NOR-5-ANDROSTENEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N0V272KSA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 19-Nor-5-androstenediol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004590 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.